molecular formula C4H2Cl2FNO B049495 5-[Dichloro(fluoro)methyl]-1,2-oxazole CAS No. 116584-44-2

5-[Dichloro(fluoro)methyl]-1,2-oxazole

Cat. No. B049495
M. Wt: 169.97 g/mol
InChI Key: CPEUKVPGMRFBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[Dichloro(fluoro)methyl]-1,2-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal and agricultural chemistry. This compound is a heterocyclic organic molecule that contains both chlorine and fluorine atoms in its structure.

Scientific Research Applications

5-[Dichloro(fluoro)methyl]-1,2-oxazole has been extensively studied for its potential applications in medicinal and agricultural chemistry. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial properties. It has been found to inhibit the growth of cancer cells and viruses by interfering with their DNA replication and protein synthesis processes. In agricultural chemistry, 5-[Dichloro(fluoro)methyl]-1,2-oxazole has been studied for its herbicidal and fungicidal activities. It has been found to inhibit the growth of weeds and fungi by interfering with their metabolic processes.

Mechanism Of Action

The mechanism of action of 5-[Dichloro(fluoro)methyl]-1,2-oxazole involves the inhibition of various enzymes and proteins involved in DNA replication, protein synthesis, and metabolic processes. This compound binds to the active sites of these enzymes and proteins, preventing them from carrying out their normal functions. This leads to the inhibition of cell growth and division, ultimately resulting in cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-[Dichloro(fluoro)methyl]-1,2-oxazole depend on the specific application and concentration of the compound. In medicinal chemistry, this compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of viruses and bacteria. In agricultural chemistry, it has been found to inhibit the growth of weeds and fungi by interfering with their metabolic processes. However, this compound can also have toxic effects on non-target organisms, including humans and animals, if not used properly.

Advantages And Limitations For Lab Experiments

The advantages of using 5-[Dichloro(fluoro)methyl]-1,2-oxazole in lab experiments include its high potency and specificity towards target enzymes and proteins, as well as its broad range of applications in various fields. However, the limitations of using this compound include its potential toxicity to non-target organisms, as well as the difficulty in synthesizing and handling it due to its hazardous nature.

Future Directions

There are several future directions for research on 5-[Dichloro(fluoro)methyl]-1,2-oxazole. In medicinal chemistry, this compound could be further studied for its potential as a cancer therapy or antiviral agent. In agricultural chemistry, it could be further studied for its potential as a herbicide or fungicide with reduced toxicity to non-target organisms. Additionally, the synthesis and handling of this compound could be improved to make it safer and more accessible for research purposes.
Conclusion
In conclusion, 5-[Dichloro(fluoro)methyl]-1,2-oxazole is a heterocyclic organic molecule that has potential applications in medicinal and agricultural chemistry. Its synthesis method involves the reaction of 2,2-dichloro-1,1,1-trifluoroethane with oxazole in the presence of a catalyst. This compound has been extensively studied for its anticancer, antiviral, and antibacterial properties, as well as its herbicidal and fungicidal activities. Its mechanism of action involves the inhibition of various enzymes and proteins involved in DNA replication, protein synthesis, and metabolic processes. However, this compound can also have toxic effects on non-target organisms if not used properly. Future research directions include further studies on its potential applications and improved synthesis and handling methods.

Synthesis Methods

The synthesis of 5-[Dichloro(fluoro)methyl]-1,2-oxazole involves the reaction of 2,2-dichloro-1,1,1-trifluoroethane with oxazole in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the yield of the product depends on the reaction conditions. The chemical structure of 5-[Dichloro(fluoro)methyl]-1,2-oxazole is shown in Figure 1.
Figure 1: Chemical structure of 5-[Dichloro(fluoro)methyl]-1,2-oxazole

properties

CAS RN

116584-44-2

Product Name

5-[Dichloro(fluoro)methyl]-1,2-oxazole

Molecular Formula

C4H2Cl2FNO

Molecular Weight

169.97 g/mol

IUPAC Name

5-[dichloro(fluoro)methyl]-1,2-oxazole

InChI

InChI=1S/C4H2Cl2FNO/c5-4(6,7)3-1-2-8-9-3/h1-2H

InChI Key

CPEUKVPGMRFBRX-UHFFFAOYSA-N

SMILES

C1=C(ON=C1)C(F)(Cl)Cl

Canonical SMILES

C1=C(ON=C1)C(F)(Cl)Cl

synonyms

Isoxazole, 5-(dichlorofluoromethyl)- (9CI)

Origin of Product

United States

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